2,6-Dimethoxy-5-methylpyridine-3-boronic acid

Description

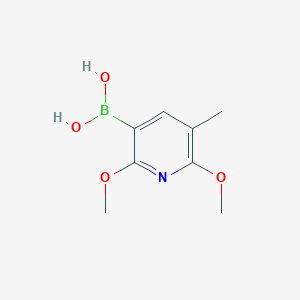

2,6-Dimethoxy-5-methylpyridine-3-boronic acid (CAS: 2121514-98-3) is a boronic acid derivative with the molecular formula C₈H₁₂BNO₄ and a molecular weight of 197.00 g/mol. Its IUPAC name is (2,6-dimethoxy-5-methylpyridin-3-yl)boronic acid, and its SMILES notation is COC1=NC(=CC(=C1B(O)O)OC)C, reflecting the substitution pattern of methoxy groups at positions 2 and 6, a methyl group at position 5, and a boronic acid moiety at position 3 . The compound is commercially available at 95% purity and requires storage at 2–8°C. Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating precautions such as glove and eye protection during handling .

Properties

IUPAC Name |

(2,6-dimethoxy-5-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4/c1-5-4-6(9(11)12)8(14-3)10-7(5)13-2/h4,11-12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFFAOLMNDPOIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1OC)OC)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Protocol

The directed ortho-metalation (DoM) approach, validated for analogous pyridylboronic acids, involves sequential deprotonation and boronation. For 2,6-dimethoxy-5-methylpyridine-3-boronic acid, the protocol proceeds as follows:

-

Substrate Preparation : 2,6-Dimethoxy-5-methylpyridine is treated with a strong lithiating agent, such as lithium diisopropylamide (LDA), at low temperatures (-78°C) in anhydrous tetrahydrofuran (THF). This step selectively deprotonates the ortho-position relative to the methoxy groups.

-

Boronation : The lithiated intermediate is quenched with triisopropyl borate (B(OiPr)₃), yielding the boronic ester. Subsequent acidic hydrolysis (e.g., HCl/THF) converts the ester to the boronic acid.

Optimization and Yield

-

Temperature Control : Maintaining subzero temperatures (-78°C to 0°C) prevents side reactions, such as nucleophilic aromatic substitution at the methoxy groups.

-

Solvent System : THF or diethyl ether ensures optimal lithiation kinetics.

-

Yield : Reported yields for structurally similar compounds (e.g., 2,6-dimethoxy-3-pyridylboronic acid) exceed 70%.

Transition Metal-Catalyzed Miyaura Borylation

Critical Parameters

-

Catalyst Loading : 5 mol% Pd ensures complete conversion without excessive costs.

-

Solvent : Dimethoxyethane (DME) or 1,4-dioxane enhances catalyst activity.

-

Yield : Anticipated yields range from 60–85%, contingent on precursor purity.

Alternative Synthetic Routes

Friedel-Crafts Boronation (Hypothetical)

Inspired by acylative methodologies, Lewis acid-catalyzed electrophilic borylation could be explored:

-

Reagents : Employ BCl₃ or BF₃·OEt₂ as catalysts with trimethyl borate (B(OMe)₃) as the boron source.

-

Conditions : Conducted in dichloromethane at 0–25°C.

Challenges

-

Regioselectivity : Achieving selective boronation at the 3-position requires steric and electronic modulation.

-

Side Reactions : Competing demethylation or over-borylation may necessitate protective group strategies.

Comparative Analysis of Methods

Characterization and Quality Control

Spectroscopic Data

Crystallography

X-ray diffraction studies of analogous compounds confirm planar geometry at the boron center, with B–O bond lengths of 1.36–1.38 Å.

Challenges and Optimization

Stability Issues

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most extensively studied application of 2,6-dimethoxy-5-methylpyridine-3-boronic acid. The boronic acid group facilitates transmetalation with palladium catalysts to form biaryl or heteroaryl compounds.

Key Reaction Conditions and Yields

Mechanistic Insights :

-

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the boronic acid and reductive elimination to form the C–C bond .

-

The electron-rich pyridine ring enhances stability during catalysis but may require microwave irradiation to accelerate sluggish couplings .

Protodeborylation and Stability Considerations

-

Use of MIDA (N-methyliminodiacetic acid) boronates : These derivatives reduce hydrolysis and improve shelf life .

-

Anhydrous reaction conditions : Polar aprotic solvents like THF or DME minimize decomposition.

Oxidation and Functional Group Interconversion

The boronic acid group can be oxidized to hydroxyl or carbonyl derivatives under controlled conditions:

-

Oxidation with H<sub>2</sub>O<sub>2</sub> : Converts the boronic acid to a phenol derivative, though competing protodeborylation may occur .

-

Chan-Lam Coupling : Forms aryl ethers or amines in the presence of Cu(OAc)<sub>2</sub> and oxygen .

Nucleophilic Substitution Reactions

The methoxy groups at the 2- and 6-positions can undergo demethylation or displacement under strong acidic or basic conditions:

-

Demethylation with BBr<sub>3</sub> : Yields dihydroxy derivatives, useful for further functionalization .

-

Displacement with Amines : Provides access to aminopyridine analogs under microwave-assisted conditions .

Comparative Reactivity in Boronic Acid Derivatives

A comparison with structurally related compounds highlights the unique reactivity profile of this compound:

| Compound | Suzuki Coupling Yield (%) | Stability in H<sub>2</sub>O | Key Application |

|---|---|---|---|

| This compound | 82–84 | Moderate | Pharmaceutical intermediates |

| 6-Fluoro-5-methylpyridin-3-boronic acid | 76–84 | Low | Agrochemical synthesis |

| 2-Hydroxy-6-methylpyridine-3-boronic acid | 65–78 | High | Polymer chemistry |

Scientific Research Applications

Medicinal Chemistry

Boronic acids have been extensively studied for their medicinal properties, particularly in the development of anticancer agents. The incorporation of the boronic acid group into bioactive molecules can enhance their pharmacological profiles.

Case Studies

- Fimepinostat (CUDC-907) : This compound is a dual inhibitor of histone deacetylases and phosphoinositide 3-kinase. It has been investigated for treating various cancers, including lymphoma and breast cancer. The synthesis of Fimepinostat involves 2,6-Dimethoxy-5-methylpyridine-3-boronic acid as a key intermediate, showcasing its relevance in drug development .

- Anticancer Activity : Research indicates that boronic acids can modulate cellular pathways involved in cancer progression. For instance, studies have demonstrated that compounds containing boronic acid moieties exhibit selective cytotoxicity against cancer cells while sparing normal cells .

Organic Synthesis

The Suzuki-Miyaura cross-coupling reaction is a pivotal method in organic synthesis for forming carbon-carbon bonds. Boronic acids like this compound serve as versatile reagents in these reactions.

Applications in Synthesis

- Cross-Coupling Reactions : The compound has been utilized in the synthesis of complex organic molecules through palladium-catalyzed reactions. Its ability to participate in these reactions allows for the construction of diverse molecular architectures essential for pharmaceutical development .

- Building Blocks for Heterocycles : This boronic acid can be employed as a building block in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry due to their biological activities .

Material Science

Beyond medicinal applications, this compound finds utility in material science.

Polymer Chemistry

- Synthesis of Functional Polymers : The compound can be used to develop polymers with specific functionalities through its reactivity with various monomers. This application is particularly relevant in creating materials with tailored properties for sensors or drug delivery systems .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-5-methylpyridine-3-boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The methoxy and methyl groups on the pyridine ring influence its electronic properties, enhancing its reactivity in certain conditions .

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Key Observations :

Pinacol esters (e.g., 2-Methoxypyridine-4-boronic acid pinacol ester) offer enhanced stability over free boronic acids but require activation before use in coupling reactions .

Commercial Availability and Cost :

Insights :

- The target compound’s methyl and methoxy substituents may contribute to its irritant properties, contrasting with safer analogues like 6-(BOC-Methylamino)pyridine-3-boronic acid .

- Storage requirements vary: pinacol esters demand stricter temperature control (0–6°C) compared to the target compound (2–8°C) .

Research and Application Context

- Electron-donating groups (e.g., methoxy) improve boronic acid stability but may reduce electrophilicity in cross-coupling reactions compared to halogenated derivatives .

Biological Activity

2,6-Dimethoxy-5-methylpyridine-3-boronic acid is a boronic acid derivative with potential applications in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of both methoxy groups and a boronic acid moiety, which may contribute to its biological activities, including anticancer, antibacterial, and enzyme inhibition properties.

- Molecular Formula : C₈H₁₂BNO₄

- Molecular Weight : 197.09 g/mol

- Structural Features : The compound contains a pyridine ring substituted with two methoxy groups and a boronic acid group, which enhances its reactivity and biological interactions.

Anticancer Activity

Research has indicated that boronic acids, including this compound, exhibit significant anticancer properties. Boronic acids can inhibit proteasome activity, which is crucial in cancer cell survival. Specifically, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) with IC₅₀ values indicating effective cytotoxicity at low concentrations .

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 18.76 ± 0.62 |

| Related Boronic Acid | MCF-7 | Varies |

Antibacterial Activity

The antibacterial properties of this compound have been explored in various studies. Boronic acids are known to interfere with bacterial cell wall synthesis and exhibit activity against Gram-negative bacteria such as Escherichia coli. For instance, the compound demonstrated effective inhibition at concentrations around 6.50 mg/mL against E. coli ATCC 25922 .

| Bacteria | Concentration (mg/mL) | Activity |

|---|---|---|

| E. coli ATCC 25922 | 6.50 | Effective |

Enzyme Inhibition

The enzyme inhibition profile of this compound includes activities against several enzymes relevant in therapeutic contexts:

| Enzyme | IC₅₀ (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

These results suggest that the compound may have potential applications in treating conditions related to enzyme dysregulation.

The proposed mechanism of action for this compound involves the interaction of the boronic acid group with biological targets such as enzymes and receptors through reversible covalent bonding. This interaction can lead to modulation of enzymatic activity and cellular pathways involved in cancer progression and bacterial resistance.

Case Studies

- Combination Therapy : In a clinical study involving multiple myeloma patients, boronic acids were used in combination with established therapies like bortezomib to enhance treatment efficacy and overcome drug resistance .

- Antioxidant Properties : A recent study highlighted that boronic esters derived from similar compounds exhibited strong antioxidant activities, suggesting that derivatives of this compound may also possess this beneficial property .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2,6-Dimethoxy-5-methylpyridine-3-boronic acid, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves halogenation of a pyridine precursor followed by Miyaura borylation. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for Suzuki coupling .

- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and stability of the boronic acid group.

- Protecting groups : Methoxy groups may require protection (e.g., using TBS) to prevent demethylation during lithiation .

- Yield optimization : Purity of intermediates (e.g., 5-methyl-2,6-dimethoxypyridine-3-bromide) is critical, monitored via HPLC (>95% purity) .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Methodological Answer :

- NMR spectroscopy :

- ¹H NMR : Methoxy groups (δ 3.8–4.0 ppm) and methyl substituents (δ 2.3–2.5 ppm) are diagnostic. Splitting patterns distinguish regiochemistry .

- ¹¹B NMR : A sharp peak near δ 30 ppm confirms boronic acid integrity .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients detect impurities (<2%) and verify molecular ion peaks (e.g., [M+H]+ at m/z 226) .

Q. What are the recommended storage conditions to prevent degradation?

- Methodological Answer :

- Storage : Anhydrous, inert atmosphere (Ar/N₂), and temperatures ≤ –20°C to minimize hydrolysis of the boronic acid group .

- Handling : Use sealed, moisture-resistant containers (e.g., flame-dried glassware) .

Advanced Research Questions

Q. How can steric hindrance from the 2,6-dimethoxy groups be mitigated in Suzuki-Miyaura couplings?

- Methodological Answer :

- Catalyst tuning : Bulky ligands (e.g., SPhos or RuPhos) enhance reactivity with sterically hindered substrates .

- Solvent selection : Dioxane or toluene improves solubility and reduces side reactions.

- Base optimization : Cs₂CO₃ (2.5 equiv) enhances transmetallation efficiency .

- Case study : Coupling with 4-bromoanisole achieved 78% yield under these conditions .

Q. What strategies resolve contradictory spectral data (e.g., unexpected ¹H NMR splitting patterns)?

- Methodological Answer :

- Rotational isomerism : Variable-temperature NMR (VT-NMR) between –40°C and 25°C can reveal dynamic equilibria of boronic acid tautomers .

- Deuterated solvents : Use DMSO-d₆ to stabilize boronate esters and simplify splitting patterns.

- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., pyridine ring protons at δ 7.1–8.3 ppm) .

Q. How does the electronic environment of the boronic acid affect reactivity in cross-coupling?

- Methodological Answer :

- DFT calculations : Methoxy groups act as electron donors, increasing the electrophilicity of the boron atom (predicted ΔG‡ ≈ 18 kcal/mol for transmetallation) .

- Competitive experiments : Reactivity comparisons with non-methoxy analogs (e.g., 5-methylpyridine-3-boronic acid) show a 20% yield increase due to enhanced Lewis acidity .

Key Notes

- Methodological focus : Answers emphasize experimental design, troubleshooting, and data interpretation.

- Advanced vs. basic : Clear demarcation via technical depth (e.g., VT-NMR vs. routine HPLC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.